molecular formula C14H8Cl4N4S2 B7908295 5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine

5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine

Cat. No.: B7908295
M. Wt: 438.2 g/mol
InChI Key: UJNOZWBWGLTDBB-UHFFFAOYSA-N
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Description

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine (1:1) are organic compounds that belong to the benzothiazole family. These compounds are characterized by the presence of chlorine atoms at different positions on the benzothiazole ring. They are typically used as intermediates in organic synthesis and have applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine can be achieved through several methods. Common synthetic routes include the chloramine method and the sulfide method .

    Chloramine Method: This method involves the reaction of dichlorobenzene with chloramine under controlled conditions.

    Sulfide Method: This method utilizes the reaction between dichlorobenzaldehyde and sodium sulfide to produce the desired compounds.

Industrial Production Methods

In industrial settings, these compounds are produced in sealed containers to prevent exposure to air and moisture. The production process involves strict adherence to safety protocols, including the use of protective equipment such as gloves and goggles .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine undergo various chemical reactions, including:

    Oxidation: These compounds can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert these compounds into their corresponding amines.

    Substitution: Halogen atoms in these compounds can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted benzothiazoles .

Scientific Research Applications

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine have a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine involves their interaction with specific molecular targets. These compounds can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the activity of the target enzyme, thereby exerting their biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-1,3-benzothiazole
  • 6-Chlorobenzothiazol-2-ylamine
  • 2,5,6-Trichlorobenzo[D]thiazole

Uniqueness

5,6-Dichlorobenzo[D]thiazol-2-amine and 6,7-dichlorobenzo[D]thiazol-2-amine are unique due to the specific positions of the chlorine atoms on the benzothiazole ring. This structural variation can lead to differences in their chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

5,6-dichloro-1,3-benzothiazol-2-amine;6,7-dichloro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)12-7(10)11-5;8-3-1-2-4-6(5(3)9)12-7(10)11-4/h2*1-2H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJNOZWBWGLTDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1N=C(S2)N)Cl)Cl.C1=C2C(=CC(=C1Cl)Cl)SC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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